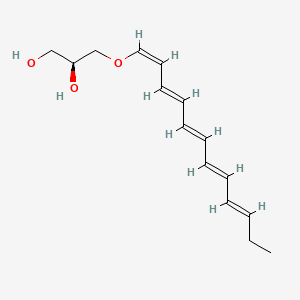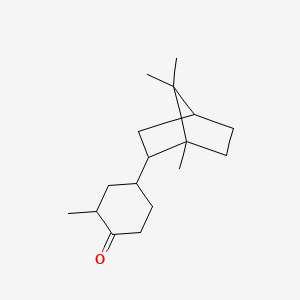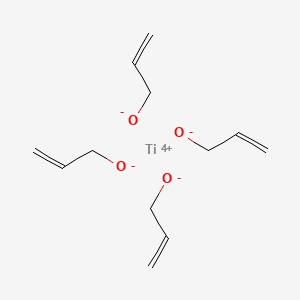
Titanium(4+) 2-propenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Titanium(4+) 2-propenolate can be synthesized through the reaction of titanium tetrachloride with allyl alcohol under controlled conditions. The reaction typically involves the gradual addition of allyl alcohol to a solution of titanium tetrachloride in an inert solvent, such as toluene, at low temperatures to prevent unwanted side reactions. The mixture is then stirred and heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving optimal results.
化学反应分析
Types of Reactions: Titanium(4+) 2-propenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation state titanium compounds under specific conditions.
Substitution: The 2-propenolate ligands can be substituted with other ligands, such as alkoxides or halides, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of alcohols, halides, or other nucleophiles.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
科学研究应用
Titanium(4+) 2-propenolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s potential as a biocompatible material is being explored for biomedical applications.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique properties.
作用机制
The mechanism by which titanium(4+) 2-propenolate exerts its effects involves the interaction of the titanium center with various molecular targets. In catalytic applications, the titanium center can activate substrates through coordination and electron transfer processes. In biological systems, the compound may interact with cellular components, leading to effects such as apoptosis or inhibition of cell proliferation.
相似化合物的比较
Titanium(IV) isopropoxide: Another titanium-based compound with similar reactivity but different ligands.
Titanium(IV) butoxide: Similar in structure but with butoxide ligands instead of 2-propenolate.
Titanium(IV) chloride: A simpler titanium compound used in various synthetic applications.
Uniqueness: Titanium(4+) 2-propenolate is unique due to the presence of 2-propenolate ligands, which impart specific reactivity and properties
属性
CAS 编号 |
5128-21-2 |
|---|---|
分子式 |
C12H20O4Ti |
分子量 |
276.15 g/mol |
IUPAC 名称 |
prop-2-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C3H5O.Ti/c4*1-2-3-4;/h4*2H,1,3H2;/q4*-1;+4 |
InChI 键 |
DELOAKMCGJWEOQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


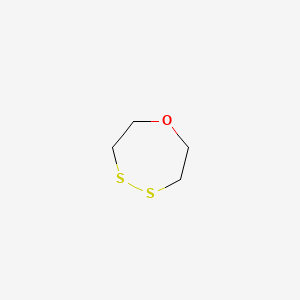
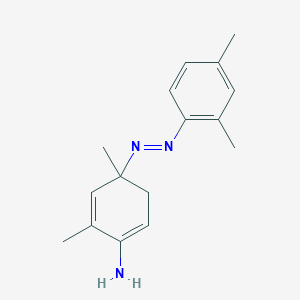

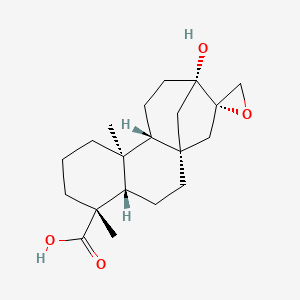
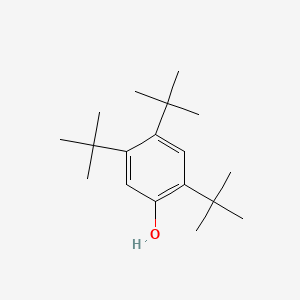
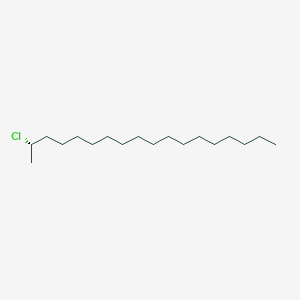

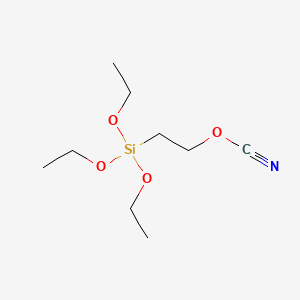
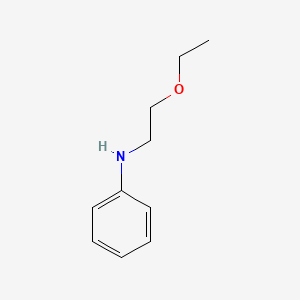
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
